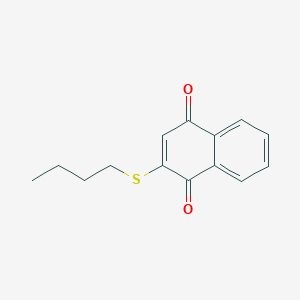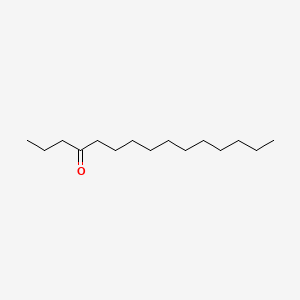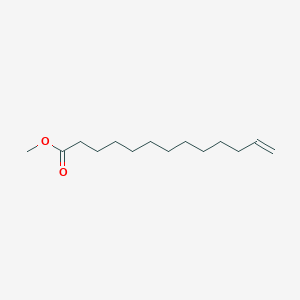![molecular formula C18H38O12 B1605067 2-[2,3,4,5,6-Pentakis(2-hydroxyethoxy)hexoxy]ethanol CAS No. 53694-15-8](/img/structure/B1605067.png)
2-[2,3,4,5,6-Pentakis(2-hydroxyethoxy)hexoxy]ethanol
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3,4,5,6-Pentakis(2-hydroxyethoxy)hexoxy]ethanol typically involves the ethoxylation of sorbitol. This process includes the reaction of sorbitol with ethylene oxide under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydroxide and carried out at elevated temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors where sorbitol and ethylene oxide are continuously fed into the system. The reaction conditions are carefully monitored to ensure the desired degree of ethoxylation. The product is then purified and tested for quality before being used in various applications .
化学反応の分析
Types of Reactions
2-[2,3,4,5,6-Pentakis(2-hydroxyethoxy)hexoxy]ethanol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
2-[2,3,4,5,6-Pentakis(2-hydroxyethoxy)hexoxy]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions.
Biology: The compound is employed in biological assays and as a stabilizer for proteins and enzymes.
Medicine: It is used in pharmaceutical formulations to enhance the solubility and stability of drugs.
Industry: The compound is used in the production of cosmetics, detergents, and other personal care products .
作用機序
The mechanism of action of 2-[2,3,4,5,6-Pentakis(2-hydroxyethoxy)hexoxy]ethanol involves its ability to interact with various molecular targets. The compound can form hydrogen bonds with proteins and other biomolecules, stabilizing their structure and enhancing their solubility. It can also interact with cell membranes, altering their permeability and facilitating the transport of other molecules .
類似化合物との比較
Similar Compounds
Polyethylene glycol: Similar in structure but lacks the sorbitol component.
Ethoxylated glycerol: Similar in function but uses glycerol instead of sorbitol.
Poly(oxy-1,2-ethanediyl), alpha-(2-propylheptyl)-omega-hydroxy-: Another ethoxylated compound with different functional groups
Uniqueness
2-[2,3,4,5,6-Pentakis(2-hydroxyethoxy)hexoxy]ethanol is unique due to its combination of polyethylene glycol and sorbitol, which imparts specific properties such as enhanced solubility and stability. This makes it particularly useful in applications where these characteristics are desired .
特性
IUPAC Name |
2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O12/c19-1-7-25-13-15(27-9-3-21)17(29-11-5-23)18(30-12-6-24)16(28-10-4-22)14-26-8-2-20/h15-24H,1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQWQTYEEJHNSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(C(C(C(COCCO)OCCO)OCCO)OCCO)OCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866968 | |
| Record name | 1,2,3,4,5,6-Hexakis-O-(2-hydroxyethyl)hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53694-15-8 | |
| Record name | Ethoxylated sorbitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53694-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with D-glucitol (6:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Glucitol, ethoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate](/img/structure/B1604985.png)


![8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1604991.png)





![Methyl 2-[(2-benzamidoacetyl)amino]acetate](/img/structure/B1605004.png)



